![molecular formula C18H17BrN4O B2715127 N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-90-4](/img/structure/B2715127.png)
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with bromophenyl, ethylphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The bromophenyl and ethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong bases.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the bromophenyl group, converting the bromine atom to a hydrogen atom. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom in the bromophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of strong bases or catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of interest include:
- Anticancer Properties : Research has shown that triazole derivatives can induce apoptosis in cancer cells. For instance, studies indicate that compounds containing the 1,2,3-triazole ring can inhibit cancer cell proliferation and promote cell death through mechanisms involving caspase activation and p53 expression modulation .
- Antimicrobial Activity : The structural features of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggest potential efficacy against bacterial strains. The triazole moiety is known for its ability to interfere with microbial cell wall synthesis and function .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions:
Reaction Type | Description |
---|---|
Oxidation | The triazole ring can be oxidized to form N-oxides. |
Reduction | Reduction processes can yield corresponding amines. |
Substitution | Electrophilic substitution reactions (e.g., nitration) can occur on the aromatic rings. |
Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:
- A study demonstrated that triazole-containing compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity .
- Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains, showing promising results that warrant further exploration .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by:
Inhibiting Enzyme Activity: The triazole ring can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Modulating Receptor Function: The compound can interact with receptors on the cell surface, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
- N-(4-bromophenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-bromophenyl)-1-(4-ethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
- N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., bromine vs. chlorine, methyl vs. ethyl) can significantly affect the chemical and biological properties of these compounds.
- Biological Activity: The unique combination of substituents in N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may result in distinct biological activities compared to its analogs.
- Chemical Reactivity: The reactivity of the compound can be influenced by the nature and position of the substituents, affecting its behavior in various chemical reactions.
Biological Activity
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
The molecular structure and properties of the compound are critical in understanding its biological activity. The following table summarizes key chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C18H17BrN4O |
Molecular Weight | 385.26 g/mol |
LogP | 4.6351 |
Polar Surface Area | 50.173 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis.
- Case Study : A study published in MDPI reported that various triazole derivatives showed antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound this compound was among those tested with promising results in inhibiting TS activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazoles are known for their ability to inhibit bacterial growth and have been tested against various pathogens.
- Research Findings : A comprehensive review highlighted that triazole derivatives can effectively inhibit the growth of common bacteria such as Escherichia coli and Staphylococcus aureus. The compound this compound was noted for its significant antimicrobial activity .
The biological activities of triazole compounds can be attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : The nitrogen atoms in the triazole ring facilitate binding to enzymes such as TS and acetylcholinesterase (AChE), leading to reduced cell proliferation in cancer cells .
- Antimicrobial Mechanism : Triazoles disrupt cellular processes in bacteria, leading to cell death or growth inhibition. This is particularly effective against resistant strains due to the low toxicity and high bioavailability of these compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIKPJLMPOVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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